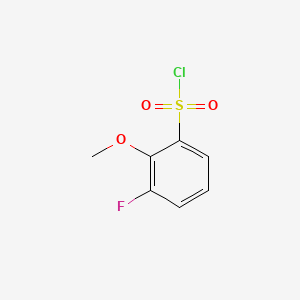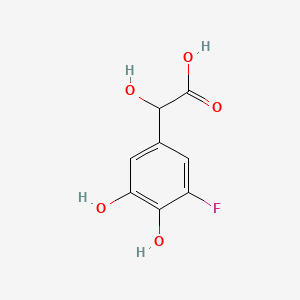
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H7FO5 It is a derivative of phenylacetic acid, characterized by the presence of fluorine and hydroxyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and hydroxyl groups onto a phenylacetic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, hydroxylation, and subsequent purification to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of simpler phenylacetic acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products:
Oxidation: Quinones or other oxidized phenylacetic acid derivatives.
Reduction: Dehydroxylated phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological molecules.
Comparison with Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but lacks one hydroxyl group.
4,5-Dihydroxyphenylacetic acid: Similar structure but lacks the fluorine atom.
3,4-Dihydroxyphenylacetic acid: Similar structure but lacks both the fluorine atom and one hydroxyl group.
Uniqueness: 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine and multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its potential therapeutic properties.
Properties
CAS No. |
152354-24-0 |
|---|---|
Molecular Formula |
C8H7FO5 |
Molecular Weight |
202.137 |
IUPAC Name |
2-(3-fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,10-12H,(H,13,14) |
InChI Key |
QDRHRJYPRQJDPA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)F)C(C(=O)O)O |
Synonyms |
Benzeneacetic acid, 3-fluoro-alpha,4,5-trihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



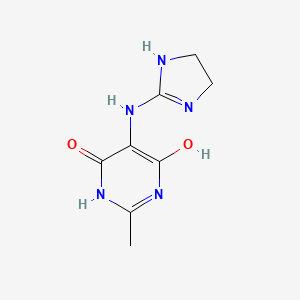
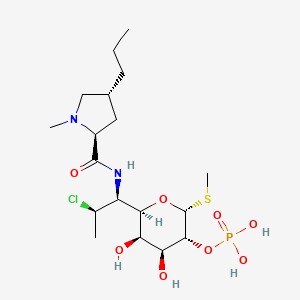
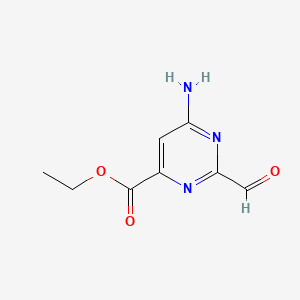


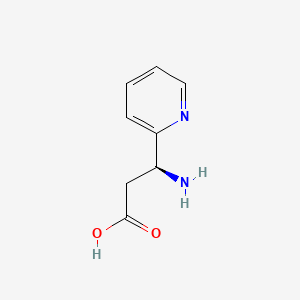
![[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586543.png)
